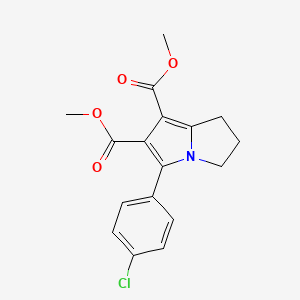

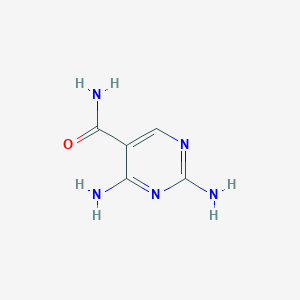

2,4-Diaminopyrimidine-5-carboxamide

Übersicht

Beschreibung

2,4-Diaminopyrimidine-5-carboxamide is a chemical compound with the CAS Number: 66131-74-6 and a molecular weight of 153.14 . It is a solid substance at room temperature .

Synthesis Analysis

In one study, a series of mt-DHFR inhibitors that contain a 2,4-diaminopyrimidine core with side chains were designed and synthesized . The side chains were designed to occupy the glycerol binding site with proper hydrophilicity for cell entry . In another study, two series of novel 2,4-diaminopyrimidine derivatives possessing triazolopiperazine or 1,4,8-triazaspiro[4.5]decan-3-one scaffolds were designed and synthesized .Molecular Structure Analysis

The linear formula of 2,4-Diaminopyrimidine-5-carboxamide is C5H7N5O . The core structure of non-classical inhibitors is 2,4-diaminopyrimidine .Physical And Chemical Properties Analysis

2,4-Diaminopyrimidine-5-carboxamide is a solid substance at room temperature . It should be stored in a dark place, in an inert atmosphere .Wissenschaftliche Forschungsanwendungen

- 2,4-DAPC has been investigated as a potential anti-tubercular agent. Researchers designed and synthesized a series of 2,4-DAPC derivatives as inhibitors of Mycobacterium tuberculosis dihydrofolate reductase (mt-DHFR). These compounds were specifically designed to target the glycerol binding site of mt-DHFR, which is crucial for anti-TB drug development. Among these derivatives, compound 16l demonstrated good anti-TB activity with a significant selectivity against vero cells .

- Optimization of the pyrimidine ring at positions C2 and C4 of Cerdulatinib led to the discovery of an effective, orally bioavailable JAK3-selective inhibitor based on 2,4-diaminopyrimidine-5-carboxamide (compound 11i). This compound showed promising anti-arthritic activity, likely attributed to its improved oral bioavailability .

- Researchers synthesized a series of racemic 2,4-diaminopyrimidine-based drug candidates, including 2,4-DAPC derivatives. These compounds were evaluated against Bacillus anthracis, the causative agent of anthrax. The unique structure of 2,4-DAPC, comprising a 2,4-diaminopyrimidine ring, a 3,4-dimethoxybenzyl ring, and an N-acryloyl-substituted 1,2-dihydrophthalazine ring, makes it a potential candidate for combating this pathogen .

Anti-Tubercular Activity

JAK3 Inhibition for Autoimmune Diseases

Bacillus anthracis Inhibition

Safety and Hazards

Zukünftige Richtungen

The novel synthesized compounds with appropriate side chains, hydrophobicity, and selectivity could be important lead compounds for future optimization towards the development of future anti-TB drugs that can be used as monotherapy or in combination with other anti-TB drugs or antibiotics . Another study suggested that the synthesized 2,4-diaminopyrimidine derivatives could be developed into novel therapeutic agents with anticancer activities .

Wirkmechanismus

Target of Action

The primary target of 2,4-Diaminopyrimidine-5-carboxamide is the dihydrofolate reductase (DHFR) enzyme . This enzyme is crucial in the folate metabolic pathway, which leads to the synthesis of purines, pyrimidines, and other proteins . In the context of Mycobacterium tuberculosis (Mtb), the Mtb DHFR (mt-DHFR) is a significant drug target in anti-TB drug development .

Mode of Action

2,4-Diaminopyrimidine-5-carboxamide interacts with its target, the DHFR enzyme, by binding to the glycerol (GOL) binding site of the enzyme . This binding site is considered a useful site to improve the selectivity towards human DHFR . The compound is designed to have a 2,4-diaminopyrimidine core with side chains to occupy the glycerol binding site .

Biochemical Pathways

The compound affects the folate metabolic pathway by inhibiting the DHFR enzyme . This enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of purines, pyrimidines, and other proteins . By inhibiting this enzyme, the compound disrupts this pathway, leading to a decrease in the synthesis of these essential biomolecules.

Pharmacokinetics

This property is crucial for the compound’s bioavailability, allowing it to cross the cell wall of Mtb to function at the whole cell level .

Result of Action

The inhibition of the DHFR enzyme by 2,4-Diaminopyrimidine-5-carboxamide leads to a decrease in the synthesis of purines, pyrimidines, and other proteins . This disruption in the folate metabolic pathway can lead to cell death via the inhibition of DNA synthesis .

Eigenschaften

IUPAC Name |

2,4-diaminopyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5O/c6-3-2(4(7)11)1-9-5(8)10-3/h1H,(H2,7,11)(H4,6,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULZVYGZVOMUKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80497878 | |

| Record name | 2,4-Diaminopyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Diaminopyrimidine-5-carboxamide | |

CAS RN |

66131-74-6 | |

| Record name | 2,4-Diaminopyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

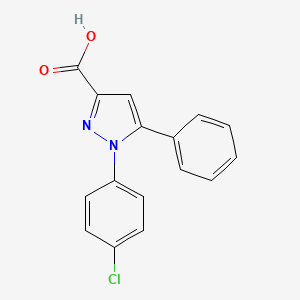

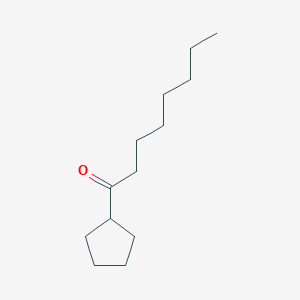

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Propenamide, 3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B3032890.png)

![2-[(4-Chlorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-ethanone](/img/structure/B3032893.png)